molecular formula C17H22N2O3 B11389185 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11389185
M. Wt: 302.37 g/mol
InChI Key: FYIMSXRWMFWERX-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

  • Dimethylaminoethyl group: A tertiary amine moiety that may enhance solubility and influence receptor binding.
  • Furan-2-yl substituent: A heterocyclic aromatic ring contributing to π-π interactions in biological systems.
  • 4-Methoxyphenyl acetamide core: The methoxy group at the para position of the phenyl ring is a common pharmacophore in bioactive molecules, often modulating electronic and steric properties.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H22N2O3/c1-19(2)15(16-5-4-10-22-16)12-18-17(20)11-13-6-8-14(21-3)9-7-13/h4-10,15H,11-12H2,1-3H3,(H,18,20)

InChI Key

FYIMSXRWMFWERX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC=C(C=C1)OC)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with furan-2-carboxaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The final step involves the acylation of the amine with 2-(4-methoxyphenyl)acetyl chloride under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the carbonyl group.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Staphylococcus epidermidis0.22 - 0.25 μg/mL

In vitro studies suggest that the structural features of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide may enhance its antibacterial activity, particularly against biofilm-forming bacteria.

Antitumor Activity

The compound's structure suggests potential antitumor activity, especially against specific cancer cell lines such as HT29 (colon cancer). Preliminary findings indicate:

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition observed
Jurkat T Cells< 1.61Enhanced cytotoxicity with electron-donating groups

These findings highlight the potential for this compound in cancer therapeutics, particularly through modifications to enhance its efficacy.

Antimicrobial Evaluation

In a study focusing on derivatives of this compound, researchers evaluated their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features significantly contributed to enhanced antibacterial activity.

Cytotoxicity Assays

Another study assessed the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was critical for enhancing cytotoxicity, suggesting that similar modifications in this compound could improve its antitumor properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide (CAS 851788-46-0)

  • Structural Differences : Replaces the 4-methoxyphenyl acetamide with a 3-methylbenzamide group.

N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

  • Structural Differences: Substitutes the dimethylamino-furan-ethyl group with a chlorobenzothiazole moiety.
  • Pharmacological Relevance: Benzothiazoles are known for antitumor and antimicrobial activities. The retention of the 4-methoxyphenyl acetamide suggests shared targeting mechanisms, though the chlorobenzothiazole may enhance DNA intercalation or enzyme inhibition .

Compound 1h (N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide)

  • Structural Similarities: Shares the dimethylaminoethyl group and furan ring.
  • Activity: Exhibited potent anticancer activity (IC50 = 14.45 μM against P388 cells; 20.54 μM against A549 cells). The fused quinolinone-furan system likely enhances DNA binding, suggesting the dimethylaminoethyl-furan combination in the target compound may confer similar antiproliferative effects .

Hypoglycemic Acetamide Derivatives (3a, 3b, 3c)

  • Structural Overlap : All feature a 4-methoxyphenyl group.
  • Activity : In diabetic rat models, these compounds reduced blood glucose by 19.8–25.1% (sucrose-loaded model) and 17.5–21.4% (streptozotocin-induced model). The 4-methoxyphenyl group appears critical for hypoglycemic activity, though the ethyl linker in these compounds differs from the target’s furan-containing side chain .

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide (CAS 1016493-56-3)

  • Modifications: Replaces the dimethylamino-furan-ethyl group with an amino-methylphenyl substituent.
  • Implications: The amino group may improve solubility or hydrogen bonding, but the absence of the dimethylamino-furan moiety could reduce lipophilicity and alter pharmacokinetics .

Structural-Activity Relationship (SAR) Analysis

Structural Feature Impact on Bioactivity Example Compounds
4-Methoxyphenyl group Enhances anticancer and hypoglycemic activity via electronic modulation and target binding 3a, 3b, 3c ; Compound 1h
Dimethylaminoethyl chain Improves solubility and membrane permeability; may interact with charged receptor residues Target compound; Compound 1h
Furan ring Facilitates π-π stacking in DNA intercalation or enzyme inhibition Target compound; CAS 851788-46-0
Benzothiazole/Quinazoline Increases DNA binding or enzyme inhibition through planar aromatic systems N-(6-chlorobenzothiazole-2-yl) ; Compounds 38–40

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a compound with significant potential in pharmacology due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and enzyme inhibition effects, based on various studies.

  • Molecular Formula : C17H22N2O2
  • Molecular Weight : 290.37 g/mol
  • Structure : The compound features a furan ring and a methoxyphenyl group, contributing to its bioactivity.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

The compound demonstrated strong inhibition against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus, suggesting a promising application in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate that this compound could be effective against common fungal pathogens .

Enzyme Inhibition

The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's:

  • Inhibition Percentage : The compound showed varying inhibition percentages against AChE at different concentrations, with significant activity observed at higher doses.
  • IC50 Values : The IC50 values for AChE inhibition ranged from approximately 18.62 µM to higher values depending on the structural modifications of related compounds .

Case Studies and Research Findings

  • Study on Structure-Activity Relationship (SAR) :
    A detailed SAR analysis revealed that substituents on the furan and phenyl rings significantly influence the biological activity of the compound. Modifications that enhance electron-donating properties tended to increase both antibacterial and antifungal activities .
  • Comparative Study with Analog Compounds :
    In comparative studies, this compound was found to be more effective than several known antibiotics and antifungals, indicating its potential as a lead compound for further development .
  • In Vivo Studies :
    Preliminary in vivo studies have shown promising results in animal models for both antibacterial and neuroprotective effects, warranting further investigation into its therapeutic potential .

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially with volatile solvents like DCM .
  • Waste disposal : Follow protocols for halogenated waste (e.g., chloroacetamide byproducts) .

What strategies can elucidate the role of the furan and methoxyphenyl groups in biological activity?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Synthesize analogs lacking the furan or methoxyphenyl moiety and compare bioactivity .
  • Coordination chemistry assays : Test metal-binding capabilities (e.g., with Cu²⁺ or Zn²⁺) to assess ligand potential, as seen in related amides .
  • Computational docking : Model interactions with target proteins (e.g., enzymes or receptors) to identify key pharmacophoric features .

How to address discrepancies in purity assessments between HPLC and NMR data?

Q. Advanced

  • Orthogonal methods : Combine HPLC (for quantitative purity) with ¹³C NMR (to detect non-UV-active impurities) .
  • Spiking experiments : Add known impurities (e.g., degradation products from ) to confirm retention times .
  • Mass balance analysis : Correlate purity results with thermal gravimetric analysis (TGA) to account for residual solvents .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

  • Detection limits : Low-abundance impurities (e.g., nitro derivatives or sulfoxides) may require UPLC-MS/MS for sensitivity .
  • Matrix effects : Co-eluting compounds from synthesis (e.g., unreacted amines) can interfere; use ion-pair chromatography to improve separation .
  • Reference standards : Synthesize or source impurity standards (e.g., ranitidine-related compounds) for accurate calibration .

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